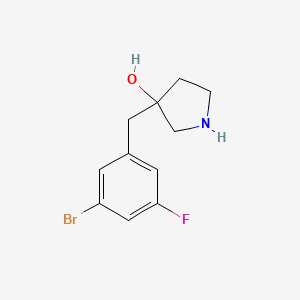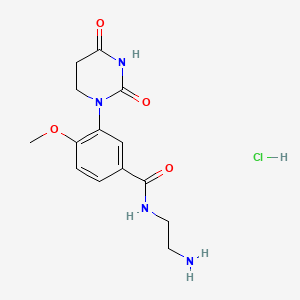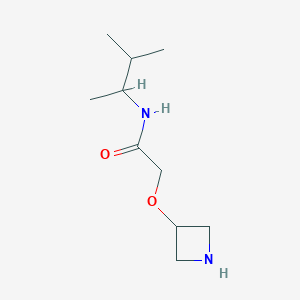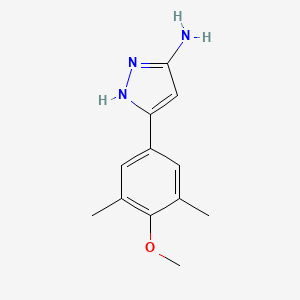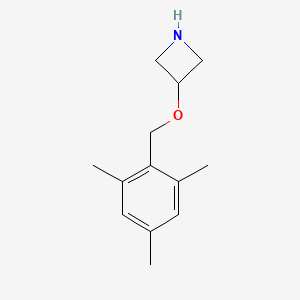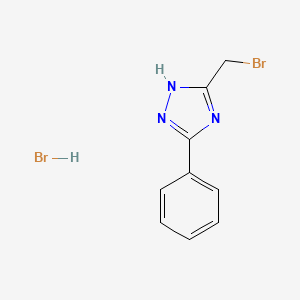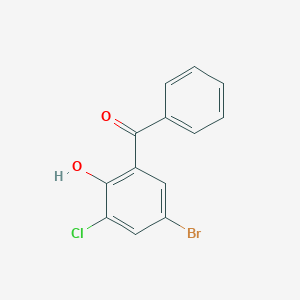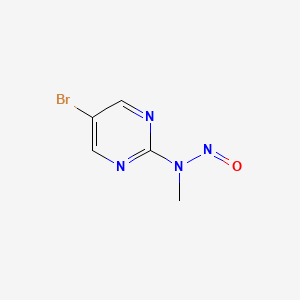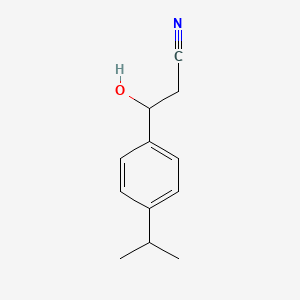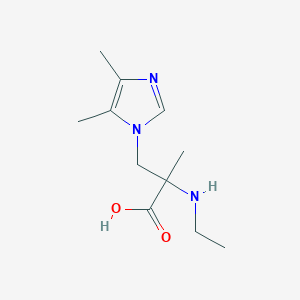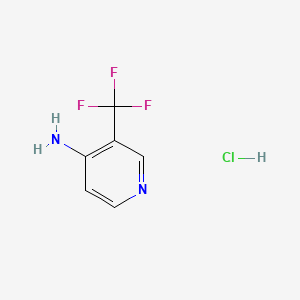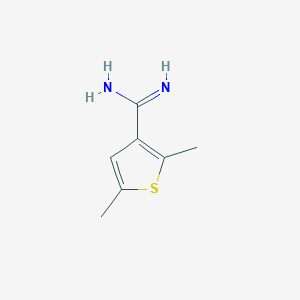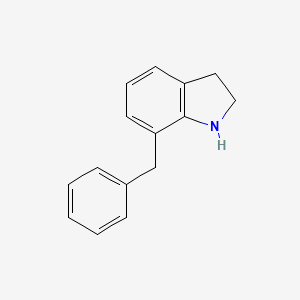
7-Benzylindoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Benzylindoline is a nitrogen-containing heterocyclic compound that belongs to the indoline family. Indoline compounds are characterized by a benzene ring fused with a five-membered nitrogenous ring, forming a bicyclic structure. The unique structure of this compound makes it an important compound in various fields, including medicinal chemistry, organic synthesis, and materials science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Benzylindoline typically involves the cyclization of benzylamine with indole derivatives. One common method is the palladium-catalyzed Larock indole synthesis, which utilizes functionalized indole units and a one-pot sequential Buchwald–Hartwig amination/C–H activation reaction . Another approach involves the use of benzyne intermediates, which can be generated in situ from benzyne precursors under mild reaction conditions .
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. The use of transition-metal-free conditions and benzyne intermediates offers an efficient and economical pathway for large-scale production .
化学反応の分析
Types of Reactions: 7-Benzylindoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the nitrogen atom and the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products: The major products formed from these reactions include various substituted indoline derivatives, which can be further functionalized for specific applications .
科学的研究の応用
7-Benzylindoline has a wide range of applications in scientific research:
作用機序
The mechanism of action of 7-Benzylindoline involves its interaction with molecular targets through various pathways:
Benzyl Cation/Proton Transfer: The elimination of benzene from protonated this compound is initiated by benzyl cation transfer rather than traditional proton transfer.
Molecular Targets: The compound can interact with proteins and enzymes, affecting their function and leading to biological effects such as antibacterial and anticancer activities.
類似化合物との比較
Indoline: A structurally related compound with similar properties but different reactivity.
Indole: Another related compound with a fused benzene and pyrrole ring, widely used in medicinal chemistry.
Benzylindole: Similar to 7-Benzylindoline but with different substitution patterns on the indole ring.
Uniqueness: this compound stands out due to its unique benzyl substitution at the nitrogen atom, which imparts distinct chemical and biological properties.
特性
分子式 |
C15H15N |
|---|---|
分子量 |
209.29 g/mol |
IUPAC名 |
7-benzyl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C15H15N/c1-2-5-12(6-3-1)11-14-8-4-7-13-9-10-16-15(13)14/h1-8,16H,9-11H2 |
InChIキー |
IHCNHLTXWCWDDY-UHFFFAOYSA-N |
正規SMILES |
C1CNC2=C1C=CC=C2CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


